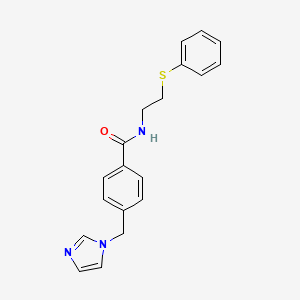![molecular formula C22H20N2O8S2 B5978549 3-[({5-[(3-Carboxyanilino)sulfonyl]-2,4-dimethylphenyl}sulfonyl)amino]benzoic acid](/img/structure/B5978549.png)
3-[({5-[(3-Carboxyanilino)sulfonyl]-2,4-dimethylphenyl}sulfonyl)amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[({5-[(3-Carboxyanilino)sulfonyl]-2,4-dimethylphenyl}sulfonyl)amino]benzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple functional groups, including carboxyl, sulfonyl, and amino groups, which contribute to its reactivity and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({5-[(3-Carboxyanilino)sulfonyl]-2,4-dimethylphenyl}sulfonyl)amino]benzoic acid typically involves multi-step organic reactions. One common method includes the sulfonation of 2,4-dimethylphenylamine followed by coupling with 3-carboxyaniline. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are crucial to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-[({5-[(3-Carboxyanilino)sulfonyl]-2,4-dimethylphenyl}sulfonyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides under specific conditions.
Substitution: The amino and carboxyl groups can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.
Major Products
科学的研究の応用
3-[({5-[(3-Carboxyanilino)sulfonyl]-2,4-dimethylphenyl}sulfonyl)amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 3-[({5-[(3-Carboxyanilino)sulfonyl]-2,4-dimethylphenyl}sulfonyl)amino]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups enable it to bind to specific sites, modulating the activity of these targets. This interaction can lead to changes in biochemical pathways, influencing various physiological processes.
類似化合物との比較
Similar Compounds
Bis(2-ethylhexyl) terephthalate: Known for its use as a plasticizer with similar structural features.
Benzylamine: Shares the amino functional group and is used in organic synthesis.
Uniqueness
3-[({5-[(3-Carboxyanilino)sulfonyl]-2,4-dimethylphenyl}sulfonyl)amino]benzoic acid stands out due to its combination of carboxyl, sulfonyl, and amino groups, which provide a unique reactivity profile. This makes it particularly valuable in applications requiring specific chemical modifications and interactions.
特性
IUPAC Name |
3-[[5-[(3-carboxyphenyl)sulfamoyl]-2,4-dimethylphenyl]sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O8S2/c1-13-9-14(2)20(34(31,32)24-18-8-4-6-16(11-18)22(27)28)12-19(13)33(29,30)23-17-7-3-5-15(10-17)21(25)26/h3-12,23-24H,1-2H3,(H,25,26)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULMGKUEPKJFPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-azepan-1-yl-N-{2-[4-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)morpholin-2-yl]ethyl}acetamide](/img/structure/B5978468.png)
![4-[3-(4-Fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carbonyl]-1-(2-methoxyethyl)pyrrolidin-2-one](/img/structure/B5978478.png)
![N-(3-bromophenyl)-5-{2-[(2-hydroxy-1-naphthyl)methylene]hydrazino}-5-oxopentanamide](/img/structure/B5978481.png)

![1-acetyl-4-[3-(4-chlorophenyl)-3-phenylpropanoyl]piperazine](/img/structure/B5978487.png)

![N'-[1-(3,5-dichloro-2-hydroxyphenyl)ethylidene]-4-isopropylbenzenesulfonohydrazide](/img/structure/B5978499.png)
![1-[2-(4-chlorophenyl)ethyl]-N-(3-ethoxypropyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5978512.png)
![2-Methyl-1-[3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]piperidin-1-yl]propan-1-one](/img/structure/B5978516.png)
![1-[(dimethylamino)sulfonyl]-N-methyl-N-(4-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B5978523.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-1-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B5978528.png)
![2-[(2E)-2-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID](/img/structure/B5978531.png)
![N-[1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl]-2-methylimidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B5978537.png)
